molecular formula C15H13BrO3S B1267750 1-(4-Bromophenyl)-2-tosylethanone CAS No. 31377-97-6

1-(4-Bromophenyl)-2-tosylethanone

Cat. No.: B1267750
CAS No.: 31377-97-6
M. Wt: 353.2 g/mol
InChI Key: JGMRIHQYBXLTGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromophenyl)-2-tosylethanone is an organic compound that features a bromophenyl group and a tosyl group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)-2-tosylethanone can be synthesized through a multi-step process. One common method involves the reaction of 4-bromobenzaldehyde with p-toluenesulfonyl chloride in the presence of a base such as pyridine. The resulting intermediate is then subjected to a Friedel-Crafts acylation reaction using acetyl chloride and aluminum chloride as the catalyst to yield the final product .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature and reaction time precisely .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-2-tosylethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., triethylamine).

    Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).

Major Products:

Scientific Research Applications

1-(4-Bromophenyl)-2-tosylethanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-2-tosylethanone involves its interaction with specific molecular targets. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the tosyl group can form hydrogen bonds and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

    4-Bromophenylacetic acid: Similar in structure but with a carboxylic acid group instead of a tosyl group.

    4-Bromophenylacetone: Similar in structure but with a ketone group instead of a tosyl group.

Uniqueness: 1-(4-Bromophenyl)-2-tosylethanone is unique due to the presence of both a bromophenyl group and a tosyl group, which confer distinct chemical reactivity and biological activity compared to similar compounds .

Properties

IUPAC Name

1-(4-bromophenyl)-2-(4-methylphenyl)sulfonylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO3S/c1-11-2-8-14(9-3-11)20(18,19)10-15(17)12-4-6-13(16)7-5-12/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGMRIHQYBXLTGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70953418
Record name 1-(4-Bromophenyl)-2-(4-methylbenzene-1-sulfonyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70953418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31377-97-6
Record name NSC134231
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134231
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(4-Bromophenyl)-2-(4-methylbenzene-1-sulfonyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70953418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Bromophenyl)-2-tosylethanone
Reactant of Route 2
Reactant of Route 2
1-(4-Bromophenyl)-2-tosylethanone
Reactant of Route 3
Reactant of Route 3
1-(4-Bromophenyl)-2-tosylethanone
Reactant of Route 4
Reactant of Route 4
1-(4-Bromophenyl)-2-tosylethanone
Reactant of Route 5
Reactant of Route 5
1-(4-Bromophenyl)-2-tosylethanone
Reactant of Route 6
Reactant of Route 6
1-(4-Bromophenyl)-2-tosylethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.